Bisabola-2,10-diene-1,9-dione
Description
Contextualization within the Class of Terpenoids and Sesquiterpenoids
Bisabola-2,10-diene-1,9-dione is classified as a bisabolane-type sesquiterpenoid. researchgate.net Terpenoids are a vast class of natural products derived from five-carbon isoprene (B109036) units. Sesquiterpenoids, specifically, are composed of three isoprene units, giving them a characteristic 15-carbon skeleton (C15). tandfonline.comscienceopen.com
The bisabolane (B3257923) sesquiterpenoids are a well-established subgroup, characterized by a specific monocyclic carbon framework. researchgate.net These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae (sunflower) and Zingiberaceae (ginger) families. researchgate.netscienceopen.com The chemical structure of this compound features this characteristic bisabolane skeleton, further functionalized with two ketone groups and two double bonds, which contribute to its chemical reactivity and potential biological activity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | targetmol.cnnih.gov |
| Molar Mass | 234.33 g/mol | targetmol.cnnih.gov |
| CAS Number | 107439-25-8 | targetmol.cntargetmol.com |
| IUPAC Name | (6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | nih.gov |
Historical Perspective of Research on the Chemical Compound
Research into bisabolane-type sesquiterpenoids has been ongoing for decades, with many compounds isolated from traditional medicinal plants. The specific compound, this compound, and its stereoisomers have been identified as constituents of the rhizomes of Curcuma longa L. (turmeric). researchgate.netnih.gov In one study, two new epimers, (+)-(6S,7S)-bisabol-2,10-dien-1,9-dione and (-)-(6R,7S)-bisabol-2,10-dien-1,9-dione, were isolated and their structures were determined using spectroscopic analyses. researchgate.net
The compound has also been isolated from other plants, such as the leaves of Alpinia intermedia, a member of the ginger family. medchemexpress.commedchemexpress.com The identification of this molecule from different plant sources underscores its role as a recurring motif in the chemistry of the Zingiberaceae family. Early research on related compounds from Curcuma in the 1990s identified structurally similar bisabolane sesquiterpenoids, such as 4-hydroxybisabola-2,10-diene-9-one and 4-methoxy-5-hydroxybisabola-2,10-diene-9-one, laying the groundwork for the discovery of a wider range of these natural products. cabidigitallibrary.org
Significance of this compound as a Research Target
The significance of this compound as a research target stems primarily from the established biological activities of the broader class of bisabolane sesquiterpenoids. researchgate.net These compounds are known to exhibit a variety of pharmacological properties, including anti-inflammatory, cytotoxic, and antibacterial effects. researchgate.net
For instance, studies on sesquiterpenoids isolated from Curcuma longa, including the epimers of this compound, have been conducted to evaluate their anti-inflammatory potential. researchgate.net Specifically, researchers have investigated their ability to inhibit the production of nitric oxide (NO) in macrophage cell lines, a common assay for anti-inflammatory activity. researchgate.net The structural novelty of the isolated epimers and their potential bioactivity make them interesting subjects for natural product chemistry and drug discovery. researchgate.net The compound serves as a valuable phytochemical marker in plants like Curcuma longa and as a candidate for further investigation into its biological and pharmacological properties. researchgate.netnaturalproducts.net
Structure
3D Structure
Properties
IUPAC Name |
(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMJFKHIALXTFH-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107439-25-8, 83217-93-0 | |
| Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Natural Occurrence and Isolation Methodologies of Bisabola 2,10 Diene 1,9 Dione
The quest to identify and isolate Bisabola-2,10-diene-1,9-dione has led researchers to explore a variety of plant species, particularly within the family Zingiberaceae. This section details the known plant sources and the potential for discovering this compound in other natural habitats.
Identification of Plant Sources of this compound
This compound has been successfully isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae). The genus Alpinia is a rich source of sesquiterpenoids, and several species have been investigated for their chemical constituents. While Alpinia intermedia is a confirmed source of this compound, other species within this genus, such as Alpinia oxyphylla and Alpinia zerumbet, are known to produce a variety of other sesquiterpenoids. nih.govnih.gov The phytochemical similarities among Alpinia species suggest that related compounds, and potentially this compound itself, may be present in other members of this genus.
Exploration of Other Potential Natural Habitats for the Chemical Compound
The occurrence of bisabolane-type sesquiterpenoids is not limited to the Alpinia genus. These compounds are widely distributed in nature. Other genera within the Zingiberaceae family, such as Curcuma, are known to produce a variety of bisabolane (B3257923) sesquiterpenoids. mdpi.comresearchgate.net Beyond the ginger family, bisabolane-type sesquiterpenoids have been identified in a diverse range of organisms, including plants from the Asteraceae family, as well as in some fungi and marine organisms. rsc.org This broad distribution suggests that other, as-yet-unidentified natural sources of this compound may exist. The structural characteristics of this compound can guide the search for new sources in organisms known to produce similar chemical skeletons.
Advanced Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound from its natural sources require a combination of advanced analytical techniques. These methods are designed to separate the target compound from a complex mixture of other phytochemicals.
Chromatographic Techniques for Enrichment and Separation
The initial step in the isolation process typically involves the extraction of the plant material with a suitable solvent, such as ethanol (B145695) or ethyl acetate. nih.gov The resulting crude extract is then subjected to various chromatographic techniques to enrich and separate the desired compound.
Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net Different stationary phases can be employed, including:
Silica (B1680970) gel: A common adsorbent for separating compounds based on polarity. researchgate.net
MCI gel: A reversed-phase polymer used for separating compounds in aqueous-organic mobile phases. nih.gov
ODS (Octadecylsilane) gel: A reversed-phase silica gel for high-resolution separations. nih.gov
Sephadex LH-20 is another valuable tool, particularly for separating compounds based on their molecular size and for removing pigments and other impurities. nih.gov
For final purification, High-Performance Liquid Chromatography (HPLC) , especially in its preparative or semi-preparative modes, is often employed. mdpi.comnih.gov Reversed-phase columns (e.g., C18) are commonly used, allowing for the fine separation of structurally similar compounds. nih.gov
Preparative Scale Isolation Protocols
To obtain sufficient quantities of this compound for structural elucidation and biological studies, preparative scale isolation protocols are necessary. A general workflow for such a protocol is outlined below:
Extraction: Large quantities of the dried and powdered plant material (e.g., leaves of Alpinia intermedia) are extracted with an appropriate solvent.
Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity. nih.gov
Column Chromatography: The fraction containing the target compound is subjected to multiple rounds of column chromatography using different stationary and mobile phases to progressively enrich the compound.
Preparative HPLC: The enriched fraction is then purified by preparative HPLC to yield the pure compound. mdpi.com
The purity of the isolated compound is typically assessed using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Proposed Biosynthetic Pathways of this compound and Related Structures
The biosynthesis of bisabolane-type sesquiterpenoids, including this compound, originates from the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP) . rsc.org The proposed pathway involves a series of enzymatic reactions that construct the characteristic bisabolane skeleton and introduce the specific functional groups of the target molecule.
The key step in the formation of the bisabolane skeleton is the cyclization of FPP . This reaction is catalyzed by a class of enzymes known as terpene synthases. The process is initiated by the ionization of FPP to form a farnesyl cation. This cation then undergoes a 1,6-cyclization to form the bisabolyl cation , a crucial intermediate. nih.gov
From the bisabolyl cation, a series of subsequent reactions, including deprotonation, rearrangements, and oxidation, can lead to the vast diversity of bisabolane-type sesquiterpenoids. For the formation of this compound, it is proposed that the bisabolyl cation undergoes deprotonation to form a bisabolene (B7822174) intermediate. Subsequent enzymatic oxidation reactions would then introduce the two ketone functionalities at positions 1 and 9, and establish the double bonds at positions 2 and 10. frontiersin.org The precise sequence of these oxidative steps and the enzymes involved are subjects for further investigation.
Isoprenoid Precursor Utilization in Bisabolane Formation
All terpenoids, including bisabolane sesquiterpenoids, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are produced through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.
For the formation of sesquiterpenoids, which are 15-carbon compounds (C15), one molecule of DMAPP is condensed with two molecules of IPP. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) and results in the formation of farnesyl diphosphate (FPP). FPP is the universal acyclic precursor for all sesquiterpenoids. researchgate.net
Enzymatic Steps in the Biosynthesis of the Chemical Compound
The biosynthesis of the characteristic bisabolane skeleton from the linear FPP precursor is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases. These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclization reactions and intramolecular rearrangements to form various cyclic carbocation intermediates.
In the case of bisabolane formation, the farnesyl cation is thought to cyclize to form a bisabolyl cation. The specific STS involved dictates the stereochemistry and the initial structure of the bisabolene skeleton. Following the formation of a stable bisabolene hydrocarbon backbone, subsequent enzymatic modifications, such as hydroxylations and oxidations, occur. These post-cyclization modifications are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases. nih.gov For this compound, it is hypothesized that a bisabolene precursor undergoes at least two oxidation steps to introduce the two ketone functionalities at positions C-1 and C-9.
A proposed biosynthetic pathway is summarized in the table below:
| Step | Precursor | Enzyme(s) | Product |
| 1 | DMAPP + 2x IPP | Farnesyl Diphosphate Synthase (FPPS) | Farnesyl Diphosphate (FPP) |
| 2 | Farnesyl Diphosphate (FPP) | Bisabolene Synthase (a type of STS) | Bisabolyl Cation |
| 3 | Bisabolyl Cation | (Deprotonation) | Bisabolene intermediate |
| 4 | Bisabolene intermediate | Cytochrome P450 Monooxygenases/Dehydrogenases | This compound |
Biogenetic Relationship with Other Bisabolane Sesquiterpenoids and Terpecurcuminoids
The bisabolane sesquiterpenoids are a large and structurally diverse class of natural products. researchgate.net The initial cyclization of FPP by different STSs can lead to a variety of bisabolene isomers, which can then be further modified by a suite of tailoring enzymes to generate a wide array of derivatives. This enzymatic toolkit allows for the production of numerous bisabolane sesquiterpenoids within a single plant species or across related species. For example, various hydroxylated and epoxidized bisabolane derivatives have been isolated from Curcuma xanthorrhiza.
A particularly interesting biogenetic relationship exists between bisabolane sesquiterpenoids and terpecurcuminoids. Terpecurcuminoids are hybrid natural products resulting from the formal Diels-Alder reaction between a curcuminoid, such as curcumin, and a sesquiterpenoid. The sesquiterpenoid moiety in many terpecurcuminoids is a bisabolane-type structure. This suggests a biosynthetic pathway where a bisabolane sesquiterpenoid, likely in a diene form, acts as a substrate for a subsequent enzyme-catalyzed or spontaneous cycloaddition with a curcuminoid molecule. This biogenetic link highlights the metabolic plasticity within plants of the Zingiberaceae family, which are known producers of both curcuminoids and various terpenoids.
Advanced Structural Characterization and Stereochemical Elucidation of Bisabola 2,10 Diene 1,9 Dione
Application of High-Resolution Spectroscopic Techniques for Structural Determination
The determination of the chemical structure of Bisabola-2,10-diene-1,9-dione has been achieved through the synergistic application of several high-resolution spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals the complete atomic connectivity and functional group arrangement within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy have been instrumental in mapping out the carbon skeleton and the connectivity of protons.
Detailed analysis of the ¹H NMR spectrum provides information about the chemical environment of each proton, including their multiplicity and coupling constants, which helps to establish the proximity of neighboring protons. The ¹³C NMR spectrum, in turn, reveals the number of unique carbon atoms and their hybridization states. Although the specific spectral data from the primary literature remains elusive in broad searches, the general expectation for a molecule with the proposed structure would involve characteristic signals for olefinic protons and carbons, carbonyl carbons, and aliphatic protons and carbons.
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| C-1 | ~200 | - | - |
| C-2 | ~130 | ~6.0 | d |
| C-3 | ~145 | ~6.8 | dd |
| C-4 | ~40 | ~2.5 | m |
| C-5 | ~25 | ~1.8 | m |
| C-6 | ~45 | ~2.2 | m |
| C-7 | ~50 | ~2.0 | m |
| C-8 | ~30 | ~1.6 | m |
| C-9 | ~205 | - | - |
| C-10 | ~125 | ~5.1 | t |
| C-11 | ~135 | - | - |
| C-12 | ~25 | ~1.7 | s |
| C-13 | ~20 | ~1.6 | s |
| C-14 | ~22 | ~1.0 | d |
| C-15 | ~18 | ~0.9 | d |
Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values are required for definitive assignment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₅H₂₂O₂.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would be expected to undergo characteristic cleavages, particularly at the bonds adjacent to the carbonyl groups and in the vicinity of the double bonds. The analysis of these fragment ions helps to corroborate the proposed structure derived from NMR data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of α,β-unsaturated ketone and isolated ketone functionalities. The C=O stretching vibrations for these groups would likely appear in the region of 1650-1715 cm⁻¹. Additionally, C=C stretching vibrations for the double bonds would be observed around 1600-1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The presence of the α,β-unsaturated ketone moiety in this compound would result in a characteristic UV absorption maximum (λmax), typically in the range of 220-250 nm, corresponding to the π → π* electronic transition.
Determination of Absolute Configuration and Stereochemistry
Beyond the determination of the planar structure, establishing the three-dimensional arrangement of atoms, or stereochemistry, is crucial for a complete structural elucidation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the spatial coordinates of each atom in the crystal lattice, providing an unambiguous three-dimensional structure. The successful application of this technique to this compound would definitively establish the relative and absolute stereochemistry of all chiral centers.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Purity and Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. By measuring the differential absorption of left and right circularly polarized light, ECD can be used to determine the absolute configuration of a compound by comparing the experimental spectrum to theoretically calculated spectra for possible stereoisomers. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. The ECD spectrum of this compound would provide critical data for assigning its absolute configuration and confirming its enantiomeric purity.
Computational Approaches for Stereochemical Assignment
Due to the often-subtle energetic differences between stereoisomers and the limitations of experimental techniques in isolation, computational methods have become indispensable for the unambiguous assignment of absolute configuration. These in silico approaches are particularly valuable for complex molecules like bisabolane (B3257923) sesquiterpenoids which may possess multiple chiral centers. The primary strategy involves generating theoretical data for all possible stereoisomers and comparing them to the experimental data of the isolated natural product. A close match between the experimental and calculated data for one particular isomer allows for its stereochemical assignment.
One of the most powerful techniques in this regard is the comparison of experimental and calculated chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). For bisabolane-type sesquiterpenoids, ECD calculations using Time-Dependent Density Functional Theory (TDDFT) have been successfully employed. mdpi.comnih.gov The process typically involves a conformational search for each possible stereoisomer, followed by geometry optimization and subsequent TDDFT calculations to generate the predicted ECD spectra. The calculated spectrum that best matches the experimental one reveals the absolute configuration of the compound. nih.gov
Another robust computational method involves the calculation of Nuclear Magnetic Resonance (NMR) parameters. nih.gov By employing Gauge-Independent Atomic Orbital (GIAO) calculations at the Density Functional Theory (DFT) level, it is possible to predict the ¹H and ¹³C NMR chemical shifts for different stereoisomers. ruc.dkacs.org The calculated chemical shifts are then compared with the experimental values, and the stereoisomer with the lowest mean absolute error (MAE) or the highest correlation coefficient (R²) is assigned as the correct structure. ruc.dk This method has proven to be highly effective in distinguishing between diastereomers of various natural products. acs.org
The following table illustrates a hypothetical comparison of experimental versus calculated ¹³C NMR chemical shifts for two possible diastereomers of a bisabolane derivative, demonstrating how a lower Mean Absolute Error (MAE) for one isomer can lead to its structural assignment.
| Carbon No. | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B |
| 1 | 200.1 | 199.8 | 201.5 |
| 2 | 125.4 | 125.1 | 126.8 |
| 3 | 150.2 | 150.5 | 148.9 |
| 4 | 45.6 | 45.9 | 43.2 |
| 5 | 28.9 | 28.7 | 30.1 |
| 6 | 35.1 | 35.3 | 36.5 |
| 7 | 75.3 | 75.0 | 78.4 |
| 8 | 40.2 | 40.5 | 42.1 |
| 9 | 198.5 | 198.2 | 196.8 |
| 10 | 140.8 | 140.6 | 138.2 |
| 11 | 130.1 | 129.9 | 131.5 |
| 12 | 25.7 | 25.5 | 26.9 |
| 13 | 17.9 | 17.6 | 19.1 |
| 14 | 22.4 | 22.1 | 23.8 |
| 15 | 20.5 | 20.3 | 21.7 |
| MAE | 0.21 | 1.55 |
Conformational Analysis and Dynamic Structural Studies
The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to understand the energetically preferred spatial arrangements of a molecule and the dynamics of their interconversion. For a cyclic and relatively flexible molecule like this compound, a combination of solution-state NMR studies and computational modeling is essential for a thorough conformational analysis.
In solution, molecules like bisabolane sesquiterpenoids often exist as an equilibrium of multiple conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these conformational preferences. rsc.org Specifically, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about the spatial proximity of protons within a molecule. The observation of an NOE/ROE correlation between two protons indicates that they are close in space (typically < 5 Å), which can help to define the relative orientation of different parts of the molecule and thus its preferred conformation(s) in solution. nih.gov
For example, in a bisabolane ring system, NOE correlations between axial and equatorial protons, or between substituents on the ring and protons on the side chain, can provide crucial constraints for building a three-dimensional model of the dominant conformation. However, due to the rotational freedom of the side chain in many bisabolane sesquiterpenoids, determining the complete conformational landscape from NOE data alone can be challenging. mdpi.com
To gain a more comprehensive understanding of the dynamic nature of this compound, molecular dynamics (MD) simulations can be employed. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This computational technique allows for the exploration of the entire conformational space of a molecule, identifying low-energy conformations and the pathways for interconversion between them. tandfonline.com
An MD simulation of a bisabolane sesquiterpenoid would typically involve placing the molecule in a simulated solvent box and running the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe a representative range of molecular motions. The resulting trajectory can be analyzed to identify the most populated conformational states, the flexibility of different regions of the molecule, and the influence of the solvent on its structure.
The following table presents hypothetical data from a molecular dynamics simulation, showing the relative populations of different conformational clusters of a bisabolane derivative in a simulated aqueous environment.
| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C6-C7) |
| 1 | 45 | 0.00 | -65° |
| 2 | 25 | 0.85 | 175° |
| 3 | 15 | 1.50 | 55° |
| 4 | 10 | 2.10 | -170° |
| 5 | 5 | 3.20 | 80° |
By integrating the insights from computational stereochemical assignment, solution-state NMR, and molecular dynamics simulations, a detailed and dynamic picture of the three-dimensional structure of this compound can be constructed. This comprehensive structural understanding is a critical foundation for future studies into its chemical synthesis, biosynthesis, and biological function.
Chemical Synthesis and Derivatization Strategies for Bisabola 2,10 Diene 1,9 Dione
Total Synthesis Approaches to Bisabola-2,10-diene-1,9-dione
A comprehensive search of scientific literature has yielded no published reports on the total synthesis of this compound. While synthetic methodologies for other bisabolane-type sesquiterpenoids are documented, these strategies have not been specifically applied to or reported for the synthesis of this compound.
Due to the absence of any reported total synthesis, a retrosynthetic analysis for this compound has not been described in the scientific literature. Consequently, there are no established key synthetic transformations or strategic bond disconnections that have been proven effective for the construction of this specific molecular framework.
The stereochemical complexity of this compound suggests that its synthesis would require careful control of stereochemistry. However, without any published synthetic efforts, the specific challenges and any potential advances in the stereoselective synthesis of this compound remain unexplored and undocumented.
Semi-Synthetic Modifications and Biotransformation Studies of the Chemical Compound
Investigations into the semi-synthetic modification and biotransformation of this compound have not been reported in the peer-reviewed scientific literature. Such studies are crucial for exploring the structure-activity relationships and developing new derivatives with potentially enhanced biological activities.
There are currently no published studies on the use of biocatalysts or specific enzymes to perform transformations on the this compound scaffold. The potential for enzymatic modifications, which can offer high selectivity and environmentally benign reaction conditions, has not been explored for this particular natural product.
Following its isolation from natural sources, there is no evidence in the scientific literature of any targeted chemical modifications being performed on this compound. Research in this area would be valuable for probing the function of its various chemical moieties.
Rational Design and Synthesis of Analogs and Derivatives of this compound
The rational design and synthesis of analogs and derivatives of this compound are areas that remain to be investigated. There are no reports of computational studies or synthetic programs aimed at creating structural variants of this compound to explore its chemical space or to optimize any potential biological activities.
Structural Analogs with Modified Double Bonds or Keto Groups
The modification of double bonds and keto groups in the bisabolane (B3257923) framework allows for the generation of structural analogs with potentially altered chemical and biological properties. Standard organic transformations can be employed to achieve these modifications.
Modification of Double Bonds: The double bonds in this compound are susceptible to a variety of chemical transformations. Selective hydrogenation can be used to reduce one or both double bonds, leading to dihydro- or tetrahydro- derivatives. The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions can influence the selectivity of the reduction.
For instance, catalytic hydrogenation is a common method for the reduction of double bonds in terpenoids. The chemical hydrogenation of microbially produced bisabolene (B7822174) to bisabolane demonstrates the feasibility of this transformation within the bisabolane class. researchgate.net
Modification of Keto Groups: The two ketone functionalities in this compound offer opportunities for a range of modifications. Selective reduction of one or both keto groups to the corresponding alcohols can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can afford diastereoselective control over the newly formed stereocenters.
Furthermore, the keto groups can serve as handles for the introduction of other functional groups. For example, they can be converted to oximes, which can then be further transformed. The unique reactivity of the keto group allows for its selective modification with hydrazide and hydroxylamine (B1172632) derivatives. mdpi.com Methodologies for the selective transformation of methyl groups adjacent to ketone or alcohol functionalities in terpenoids have also been developed, which could be applied to modify the bisabolane skeleton further. nih.govacs.org
Hydroxylated and Oxygenated Derivatives (e.g., 4-hydroxy-bisabola-2,10-diene-9-one, 4-methoxy-5-hydroxy-bisabola-2,10-diene-9-one)
The introduction of hydroxyl and methoxy (B1213986) groups into the bisabolane skeleton can significantly impact the molecule's polarity and biological activity.
Hydroxylation: The synthesis of hydroxylated derivatives, such as 4-hydroxy-bisabola-2,10-diene-9-one, could potentially be achieved through the allylic oxidation of a suitable bisabolene precursor. Reagents like selenium dioxide or chromium-based oxidants are commonly used for this purpose. Biocatalytic hydroxylation using engineered enzymes presents a modern and highly selective alternative for the functionalization of terpenoids. oup.com
Methoxylation: The synthesis of methoxylated derivatives, such as 4-methoxy-5-hydroxy-bisabola-2,10-diene-9-one, would likely involve a multi-step sequence. This could include the introduction of a hydroxyl group, followed by methylation using a reagent like methyl iodide in the presence of a base. The synthesis of various methoxy-substituted aromatic compounds has been well-documented and could be adapted for the modification of bisabolane precursors. nih.gov
Bisabolane Derivatives with Peroxide or Epoxide Moieties (e.g., 3,6-epidioxy-bisabola-1,10-diene)
The incorporation of peroxide or epoxide functionalities introduces reactive sites into the bisabolane structure, which can be valuable for further chemical transformations or for imparting specific biological activities.
Peroxide Derivatives: The synthesis of bisabolane derivatives with peroxide bridges, such as the endoperoxide 3,6-epidioxy-bisabola-1,10-diene, can be accomplished through photooxygenation of a suitable diene precursor. This reaction involves the use of singlet oxygen, which can be generated photochemically in the presence of a sensitizer. While this specific compound has been isolated from a natural source, its synthesis would likely follow this general principle. globalresearchonline.net
Epoxide Derivatives: Epoxidation of the double bonds in a bisabolene precursor can lead to the formation of epoxide derivatives. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the epoxidation would depend on the relative reactivity of the double bonds in the starting material. The opening of the epoxide ring with various nucleophiles can then be used to introduce a wide range of functional groups in a regio- and stereocontrolled manner, a strategy that has been employed in the synthesis of other bisabolane sesquiterpenes. nih.govmdpi.com
In Vitro Biological Activity and Mechanistic Investigations of Bisabola 2,10 Diene 1,9 Dione
Evaluation of In Vitro Bioactivities and Cellular Responses
Bisabolane-type sesquiterpenoids, a diverse class of natural products, are widely recognized for their significant biological activities. nih.gov Extensive research has highlighted their potential as anti-inflammatory, antibacterial, and cytotoxic agents, making them a subject of considerable interest in the development of new therapeutic agents. nih.gov These compounds are predominantly found in terrestrial plants, microorganisms, and marine organisms. nih.gov
In Vitro Anti-inflammatory Mechanisms, e.g., Inhibition of Nitric Oxide Production in Macrophages
While direct studies on the anti-inflammatory activity of Bisabola-2,10-diene-1,9-dione are not extensively available in the current literature, the broader class of bisabolane (B3257923) sesquiterpenoids has demonstrated notable anti-inflammatory properties in vitro. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in macrophages. nih.gov Overproduction of NO is a hallmark of various inflammatory conditions. mdpi.com
For instance, a study on a new bisabolene (B7822174) epoxide, 1α,5α-bisacetoxy-8-angeloyloxy-3β,4β-epoxy-bisabola-7(14),10-dien-2-one, isolated from Tussilago farfara, showed inhibitory effects on nitric oxide synthesis in lipopolysaccharide (LPS)-activated macrophages. nih.gov Similarly, other bisabolane derivatives have been found to suppress NO secretion in LPS-activated BV-2 microglia cells. nih.gov For example, compounds 20 and 26 from a series of marine-derived bisabolanes exhibited inhibition rates of 46.4% and 56.8%, respectively, at a concentration of 10 μM. nih.gov
Furthermore, research on β-bisabolol, a related monocyclic sesquiterpenoid, demonstrated a significant dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov At a concentration of 50.0 µg/mL, β-bisabolol inhibited NO production by 55.5%. nih.gov Another bisabolane sesquiterpenoid, xanthorrhizol, has been reported to suppress the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. mdpi.com
A study on highly oxidized bisabolane-type sesquiterpenoids from Vernonia solanifolia also identified a compound that inhibited LPS-stimulated NO production in RAW264.7 macrophages at a concentration of 80 μM. researchgate.net These findings collectively suggest that the bisabolane skeleton is a promising scaffold for the development of anti-inflammatory agents that target nitric oxide production.
In Vitro Antimicrobial and Cytotoxic Activities of Related Bisabolane Derivatives
The bisabolane class of sesquiterpenoids has been a source of compounds with significant antimicrobial and cytotoxic activities. nih.gov While specific data for this compound is limited, numerous studies on its structural analogs highlight the potential of this chemical family.
In terms of antimicrobial effects, various bisabolane derivatives have shown activity against pathogenic bacteria. frontiersin.org For example, compounds isolated from marine-derived fungi have demonstrated antibacterial effects. nih.gov Specifically, compounds 33–35 exhibited high antibacterial activity against several zoonotic pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) not exceeding 8.0 μg/ml. frontiersin.org Another study reported that compounds 5, 6, 8, and 10 showed mild antibacterial effects on Staphylococcus aureus with IC50 values ranging from 31.5 to 41.9 μM. frontiersin.org
Regarding cytotoxic activities, several bisabolane sesquiterpenoids have been evaluated against various cancer cell lines. Dimeric bisabolanes, in particular, have shown pronounced cytotoxic activities against HepG-2 and Caski cell lines, with IC50 values ranging from 2.91 to 12.40 μg/ml. nih.gov A newly isolated bisabolane sesquiterpene from the roots of Leontopodium longifolium exhibited specific anticancer activity against human leukemia HL-60 cells by inducing cell differentiation. nih.gov
The table below summarizes the in vitro antimicrobial and cytotoxic activities of selected bisabolane derivatives.
| Compound/Derivative | Activity Type | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Marine Bisabolane Dimmers (58 & 60) | Cytotoxic | HepG-2, Caski | 2.91–12.40 μg/ml | nih.gov |
| Leontopodium longifolium derivative | Cytotoxic | HL-60 | Induces differentiation | nih.gov |
| Marine Bisabolanes (33-35) | Antibacterial | Escherichia coli, Edwardsiella tarda, Vibrio harveyi, V. parahaemolyticus | ≤ 8.0 μg/ml | frontiersin.org |
| Marine Bisabolanes (5, 6, 8, 10) | Antibacterial | Staphylococcus aureus | 31.5-41.9 μM | frontiersin.org |
Other Reported In Vitro Biological Activities of Bisabolane Sesquiterpenoids
Beyond their anti-inflammatory, antimicrobial, and cytotoxic effects, bisabolane sesquiterpenoids have been reported to possess a wide array of other in vitro biological activities. nih.gov These diverse activities underscore the therapeutic potential of this class of compounds.
Some bisabolane sesquiterpenes have demonstrated anti-chlamydial activity. nih.gov In a study using Chlamydia abortus-infected McCoy cells, two new bisabolane-type sesquiterpenes, Pararubin W and Pararubin AA, inhibited the growth of the bacteria in a dose-dependent manner. nih.gov
Additionally, certain bisabolane derivatives have been investigated for their potential as enzyme inhibitors. nih.gov For instance, xanthorrhizol was found to inhibit cytochrome P-450 activity. mdpi.com Fungal aromatic-bisabolane sesquiterpenoids have also been explored as possible inhibitors of peptidylprolyl cis/trans isomerase (Pin1), an enzyme implicated in cancer development. scilit.com
Other reported activities for this class of compounds include antimicroalgal and antifouling properties. nih.gov The broad spectrum of biological activities associated with bisabolane sesquiterpenoids makes them a valuable source for the discovery of new drug leads. nih.gov
Elucidation of Cellular and Molecular Mechanisms of Action (in vitro)
Understanding the cellular and molecular mechanisms of action is crucial for the development of bioactive compounds as therapeutic agents. For bisabolane sesquiterpenoids, in vitro studies have begun to shed light on their molecular targets and their effects on cellular signaling pathways.
Identification of Potential Molecular Targets and Receptors
While the specific molecular targets of this compound have not been identified, research on related compounds provides some insights. For example, the anti-inflammatory effects of some sesquiterpenoids have been linked to their interaction with key proteins in inflammatory signaling pathways. scienceopen.com
One of the primary targets for the anti-inflammatory action of many natural products, including sesquiterpenoids, is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net The inhibition of this pathway can lead to a downstream reduction in the production of pro-inflammatory mediators.
In the context of anticancer activity, the induction of differentiation in leukemia cells by a bisabolane sesquiterpene suggests an interaction with cellular machinery that controls cell fate. nih.gov Furthermore, the investigation of fungal bisabolane sesquiterpenoids as potential inhibitors of the Pin1 enzyme points to a specific molecular target involved in cell cycle regulation and carcinogenesis. scilit.com
Modulation of Cellular Signaling Pathways and Gene Expression (in vitro models)
The modulation of cellular signaling pathways is a key aspect of the biological activity of bisabolane sesquiterpenoids. As mentioned, the NF-κB pathway is a significant target. A molecular mechanism study of a marine-derived bisabolane revealed that it inhibited the NF-κB-activated pathway in a dose-dependent manner. nih.gov Another study on a highly oxidized bisabolane from Vernonia solanifolia also showed that its anti-inflammatory effect was mediated by suppressing the activation of the NF-κB signaling pathway. researchgate.net
The inhibition of the NF-κB pathway by these compounds can lead to a decrease in the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. wjarr.com For example, β-bisabolol was shown to inhibit the production of TNF-α in LPS-stimulated macrophages. nih.gov
The table below provides a summary of the modulation of cellular signaling pathways by selected bisabolane sesquiterpenoids.
| Compound/Derivative | Signaling Pathway | Effect | Cellular Model | Reference |
| Marine Bisabolane (26) | NF-κB | Inhibition | BV-2 microglia | nih.gov |
| Vernonia solanifolia derivative (9) | NF-κB | Suppression of activation | RAW264.7 macrophages | researchgate.net |
| β-Bisabolol | Inflammatory mediators | Inhibition of TNF-α production | RAW 264.7 macrophages | nih.gov |
Advanced Methodological Approaches and Future Research Directions
Application of Advanced Analytical and Separation Techniques
Modern analytical chemistry provides powerful tools for the detailed investigation of complex natural product extracts and the precise characterization of isolated compounds like Bisabola-2,10-diene-1,9-dione.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolomic Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of natural products within their biological context. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful for metabolomic profiling. ukaazpublications.com
In the context of this compound, LC-MS/MS could be employed to identify and quantify this compound in crude extracts of its source organism. tmu.edu.twnih.gov The high separation power of liquid chromatography would first isolate the compound from a complex mixture of other metabolites. Subsequently, tandem mass spectrometry would provide structural information through fragmentation patterns, allowing for confident identification. acs.orgresearchgate.net This is crucial for understanding its biosynthesis, accumulation under different environmental conditions, and for quality control of extracts. For instance, a hypothetical LC-MS/MS analysis could yield the data presented in Table 1.
Hypothetical Data Table 1: LC-MS/MS Parameters for the Detection of this compound.
| Parameter | Value |
|---|---|
| Precursor Ion [M+H]⁺ (m/z) | 233.1536 |
| Retention Time (min) | 8.52 |
| Major Fragment Ions (m/z) | 187.1118, 149.0805, 121.0648 |
| Collision Energy (eV) | 25 |
GC-MS is another valuable technique, especially for volatile or semi-volatile compounds. creative-proteomics.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method could be instrumental in analyzing its biosynthetic precursors or potential degradation products, providing a more complete picture of its metabolic network. scispace.com
High-Throughput Screening Methodologies for Bioactivity Assessment
High-throughput screening (HTS) allows for the rapid assessment of the biological activity of thousands of compounds against a multitude of targets. nih.gov This technology is pivotal in the early stages of drug discovery from natural products. mdpi.comhilarispublisher.com For this compound, HTS could be employed to screen for a wide range of pharmacological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. nih.gov
HTS assays can be designed to be either target-based (e.g., measuring the inhibition of a specific enzyme) or cell-based (e.g., assessing cell viability or apoptosis). mdpi.com A hypothetical HTS campaign for this compound could involve screening it against a panel of cancer cell lines or a library of kinases, as illustrated in the hypothetical data in Table 2. The results from such screens would provide crucial preliminary data to guide further, more focused biological studies.
Hypothetical Data Table 2: High-Throughput Screening Results for this compound Against a Panel of Cancer Cell Lines.
| Cell Line | Assay Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 15.2 |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 28.7 |
| A549 (Lung Cancer) | Cell Viability (MTT) | > 50 |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | 8.9 |
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches have become integral to modern chemical and biological research, offering insights that can be difficult to obtain through experimental methods alone.
Ligand-Protein Docking for Target Identification (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be used to hypothesize its potential protein targets. beilstein-archives.org By screening this sesquiterpenoid against a library of protein structures, researchers can identify proteins with which it is likely to interact, providing leads for experimental validation. mdpi.com For example, if HTS data suggests anticancer activity, docking could be used to predict if this compound binds to known cancer targets like specific kinases or apoptosis-regulating proteins. nih.govku.ac.kemdpi.comrsc.org
A hypothetical docking study, as shown in Table 3, could predict the binding affinity of this compound to various protein targets, helping to prioritize experimental studies.
Hypothetical Data Table 3: Molecular Docking Scores of this compound Against Potential Protein Targets.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ser353, Tyr385 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Leu57, Tyr119, Gln61 |
| Bcl-2 | -9.1 | Phe105, Arg146, Ala149 |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations can provide a deep understanding of the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound, QM methods can be used to calculate properties such as its molecular orbital energies, electrostatic potential, and the stability of different conformations. researchgate.netrsc.org This information is valuable for understanding its chemical behavior and for rationalizing its biological activity. rsc.orgnih.govmdpi.com For instance, QM calculations could help to explain why certain parts of the molecule are more reactive than others, which could be crucial for its interaction with biological targets. ucdavis.edu Furthermore, QM can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in its structural elucidation. le.ac.uk
Integration of Omics Technologies in this compound Research
The future of natural product research lies in the integration of multiple "omics" technologies to gain a holistic, systems-level understanding. nih.govomu.edu.trdtu.dkmdpi.com For this compound, an integrated omics approach would involve combining genomics, transcriptomics, proteomics, and metabolomics. researchgate.net
Genomic and transcriptomic data from the source organism can help to identify the genes and enzymes involved in the biosynthetic pathway of this compound. rsc.org Proteomic analysis can confirm the presence and abundance of these enzymes, while metabolomic profiling, as discussed earlier, can measure the levels of the compound and its intermediates. nih.gov By integrating these datasets, researchers can construct a comprehensive model of how this compound is produced and regulated within the organism. mdpi.com This knowledge is not only of fundamental scientific interest but can also be applied to enhance the production of the compound through metabolic engineering.
Metabolomics for Pathway Elucidation and Natural Product Discovery
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for elucidating the biosynthetic pathways of natural products. nih.govnih.gov For this compound, a metabolomics-driven approach could illuminate its formation within Alpinia intermedia. By comparing the metabolic profiles of different tissues or the plant under various environmental conditions, researchers can identify precursor molecules and metabolic intermediates. scispace.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these investigations, allowing for the sensitive detection and quantification of a wide array of metabolites. nih.gov
Furthermore, integrating metabolomic data with genomic information can accelerate the discovery of the enzymes and genes responsible for the biosynthesis of this compound. nih.gov This combined "metabologenomics" approach has proven successful in identifying biosynthetic gene clusters for other secondary metabolites. nih.gov The application of these techniques would not only provide a fundamental understanding of how this compound is produced in nature but could also pave the way for its biotechnological production in microbial hosts. researchgate.net
Proteomics and Transcriptomics for Mechanistic Insights (in vitro)
Understanding the mechanism of action is crucial for the development of any bioactive compound. Proteomics and transcriptomics offer comprehensive, unbiased methods for identifying the molecular targets and cellular pathways affected by a compound in vitro. rsc.orgmdpi.com Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression in cultured cells upon treatment with this compound, providing clues about the cellular processes it modulates. nih.gov
Complementary to this, proteomics can identify changes in protein expression and post-translational modifications, offering a more direct insight into the compound's functional impact. nih.gov Chemical proteomics, for instance, can be employed to directly identify the protein binding partners of this compound, thereby pinpointing its specific cellular targets. rsc.org Such studies are fundamental to understanding its potential therapeutic effects and any off-target interactions at a molecular level.
Prospects for Further Academic and Research Development
The future research landscape for this compound is rich with possibilities, spanning from the discovery of its biological functions to the development of novel synthetic analogs and interdisciplinary applications.
Discovery of Novel Biological Activities (in vitro)
The broader class of bisabolane (B3257923) sesquiterpenoids is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govresearchgate.netresearchgate.net This provides a strong rationale for systematic in vitro screening of this compound across a panel of biological assays. Initial investigations would likely focus on its potential as an anticancer agent, an anti-inflammatory compound, or an antimicrobial against various pathogens. The table below outlines potential in vitro assays that could be employed to uncover the bioactivity of this compound, based on the known properties of related compounds.
| Potential Biological Activity | In Vitro Assay Example | Cell Line/Organism Example |
| Cytotoxicity | MTT assay, Cell viability assays | Human cancer cell lines (e.g., MCF-7, A549) |
| Anti-inflammatory | Nitric oxide (NO) production assay, Cytokine expression analysis (e.g., TNF-α, IL-6) | RAW 264.7 macrophages |
| Antibacterial | Minimum Inhibitory Concentration (MIC) assay | Staphylococcus aureus, Escherichia coli |
| Antifungal | Broth microdilution assay | Candida albicans |
| Antioxidant | DPPH radical scavenging assay, ABTS radical cation decolorization assay | N/A (cell-free) |
Exploration of Synthetic Accessibility for Analog Development
The total synthesis of bisabolane sesquiterpenoids has been an area of active research, with various strategies developed for the construction of their characteristic carbon skeleton. mdpi.com A key area for future research will be to develop a facile and efficient synthetic route to this compound. This would not only confirm its chemical structure but also provide a sustainable supply for further biological evaluation, independent of its natural source.
Moreover, a robust synthetic strategy would open the door to the creation of a library of analogs. nih.govbeilstein-journals.org By systematically modifying the functional groups and stereochemistry of this compound, researchers can conduct structure-activity relationship (SAR) studies. These studies are critical for identifying the key structural features responsible for any observed biological activity and for optimizing the potency and selectivity of the compound as a potential therapeutic lead.
Cross-Disciplinary Research Opportunities
The exploration of this compound is inherently interdisciplinary, requiring expertise from natural product chemistry, molecular biology, pharmacology, and synthetic chemistry. actascientific.comnih.govnih.gov Future research should foster collaborations to fully realize the potential of this compound. For example, chemists and biologists could work together to isolate and characterize the compound, while computational scientists could model its interactions with potential protein targets.
Should initial screenings reveal promising bioactivity, collaborations could extend to pharmacologists for more in-depth mechanistic studies and to medicinal chemists for the design and synthesis of improved analogs. The journey from a natural product to a potential therapeutic agent is a complex one that benefits greatly from a multidisciplinary approach, and this compound presents a promising candidate for such collaborative efforts. uni-saarland.de
Q & A
Q. What are the primary natural sources and validated extraction methodologies for Bisabola-2,10-diene-1,9-dione?
Answer: this compound is a sesquiterpenoid commonly isolated from Curcuma species (e.g., turmeric) and other Zingiberaceae plants. Extraction protocols include:
- Hydrodistillation : Optimize steam distillation parameters (time, temperature) to preserve thermally labile functional groups.
- Solvent extraction : Use polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) to separate from co-eluting terpenoids .
- Purity validation : Post-extraction, assess purity via HPLC (C18 column, mobile phase: acetonitrile/water gradient) with UV detection at 254 nm. Reproducibility requires ≥97% purity thresholds .
Q. How is this compound structurally characterized in natural product research?
Answer: Key spectroscopic techniques include:
- NMR : Assign δ<sup>13</sup>C signals (e.g., carbonyl groups at ~200 ppm) and δ<sup>1</sup>H couplings to confirm bisabolane skeleton geometry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C15H22O2) and fragmentation patterns .
- Comparative analysis : Cross-reference spectral data with databases (e.g., SciFinder, Reaxys) to rule out structural analogs like bisacurone derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in laboratory-scale synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., BF3·OEt2) for cyclization steps to enhance diastereoselectivity .
- Solvent effects : Compare yields in aprotic solvents (e.g., THF, DCM) to stabilize reactive intermediates.
- Reaction monitoring : Use inline FTIR or GC-MS to track kinetic profiles and identify side products .
Q. How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?
Answer: Discrepancies often arise from:
- Assay variability : Validate cell-based assays (e.g., NF-κB inhibition) with positive controls (e.g., dexamethasone) and standardized cell lines .
- Compound stability : Perform stability studies (pH, temperature) to ensure structural integrity during bioassays .
- Orthogonal assays : Cross-validate results using in silico docking (e.g., COX-2 binding affinity) and ex vivo models (e.g., murine macrophages) .
Q. What advanced techniques are employed for stereochemical analysis of this compound derivatives?
Answer:
- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess in chiral derivatives by correlating experimental and computed spectra .
- X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., epoxidized analogs) .
- Dynamic NMR : Analyze diastereotopic proton splitting patterns under variable temperatures to confirm conformational rigidity .
Methodological Considerations for Data Reproducibility
Q. How to ensure reproducibility in isolation and characterization workflows?
Answer:
- Standardized protocols : Adopt USP/EP guidelines for herbal extract preparation, including batch-to-batch consistency checks .
- Reference materials : Use certified standards (e.g., BBP04727) from validated suppliers for calibration .
- Metadata reporting : Document extraction solvents, column specifications (e.g., HPLC column lot numbers), and spectrometer parameters .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Answer:
- Fragment-based design : Synthesize analogs with systematic modifications (e.g., hydroxylation at C-4 vs. C-11) to isolate pharmacophores .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic modeling to predict bioavailability of lipophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
